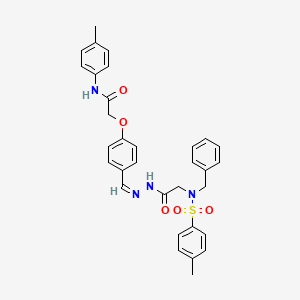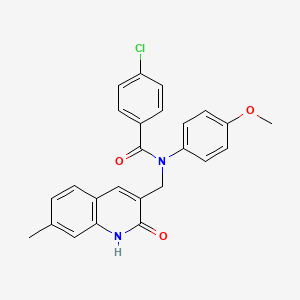
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide, also known as BBD, is a compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been shown to modulate the immune response and reduce inflammation.
Wirkmechanismus
The exact mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is not fully understood. However, it is believed that 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neuronal cells, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been shown to protect against oxidative stress and reduce inflammation. In immune cells, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is its potential as a treatment for a variety of diseases, including cancer and neurological disorders. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide. One area of interest is the development of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide analogs with improved efficacy and reduced toxicity. Another area of interest is the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide in combination with other drugs or treatments to enhance its therapeutic potential. Finally, the development of new methods for the delivery of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide to specific tissues or organs may also be an area of future research.
Synthesemethoden
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form 4-chlorobenzenesulfonamide. This compound is then reacted with 4-bromobenzyl chloride to form the intermediate compound N-(4-bromobenzyl)-4-chlorobenzenesulfonamide. Finally, this intermediate is reacted with diethylacetamide to form 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O3S/c1-3-22(4-2)19(24)14-23(13-15-5-7-16(20)8-6-15)27(25,26)18-11-9-17(21)10-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERJHLIAQGTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)











